molecular formula C13H13N3O4 B2493311 ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid CAS No. 1081139-32-3

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid

Cat. No.: B2493311
CAS No.: 1081139-32-3
M. Wt: 275.264
InChI Key: CKKUBOASOJTEBY-UHFFFAOYSA-N
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Description

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid is a complex organic compound featuring an indole moiety. Indole derivatives are known for their significant biological activities and are prevalent in various natural products and pharmaceuticals . This compound’s structure includes an indole ring, which is a common scaffold in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid, a multi-step synthesis might be required, starting with the formation of the indole ring followed by subsequent functionalization to introduce the amino and oxo groups.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Chemistry

In chemistry, ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid is used as a building block for synthesizing more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of pharmaceuticals and natural products .

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar activities, given its structural similarity to other bioactive indole derivatives .

Medicine

In medicine, indole derivatives are used in the treatment of various diseases, including cancer and infectious diseases. This compound might be investigated for its potential therapeutic effects .

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for dyes and pigments .

Mechanism of Action

The mechanism of action of ({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({2-[(1H-indol-2-ylcarbonyl)amino]ethyl}amino)(oxo)acetic acid is unique due to its specific functional groups, which may confer distinct biological activities compared to other indole derivatives .

Properties

IUPAC Name

2-[2-(1H-indole-2-carbonylamino)ethylamino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c17-11(14-5-6-15-12(18)13(19)20)10-7-8-3-1-2-4-9(8)16-10/h1-4,7,16H,5-6H2,(H,14,17)(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKUBOASOJTEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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